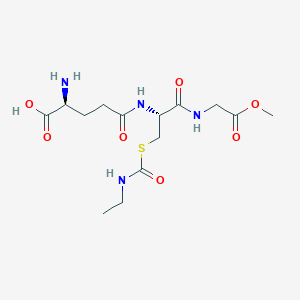

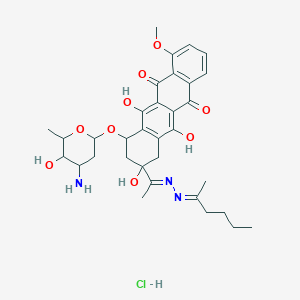

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

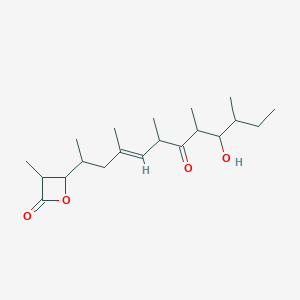

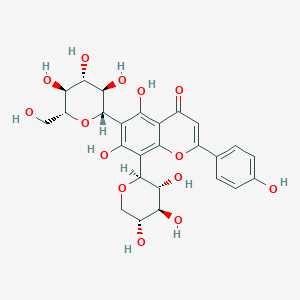

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester, commonly known as GSH-Me, is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. GSH-Me is a potent antioxidant and plays a crucial role in maintaining cellular redox balance.

Mécanisme D'action

GSH-Me exerts its antioxidant activity by scavenging reactive oxygen and nitrogen species and by regenerating other antioxidants such as vitamin C and vitamin E. GSH-Me also regulates the activity of several transcription factors, including NF-κB and Nrf2, which play a critical role in the cellular response to oxidative stress.

Effets Biochimiques Et Physiologiques

GSH-Me has been shown to improve mitochondrial function and energy metabolism in various tissues, including the brain and heart. It also modulates the activity of enzymes involved in the metabolism of drugs and xenobiotics. GSH-Me has been shown to protect against liver damage induced by acetaminophen and carbon tetrachloride.

Avantages Et Limitations Des Expériences En Laboratoire

GSH-Me is readily available and can be easily synthesized in the laboratory. It is stable under physiological conditions and can be stored for extended periods. However, GSH-Me is relatively expensive compared to other antioxidants such as vitamin C and vitamin E. Moreover, GSH-Me is sensitive to pH and temperature changes, which can affect its stability and activity.

Orientations Futures

There is a growing interest in the potential therapeutic applications of GSH-Me in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of GSH-Me and to optimize its pharmacological properties. Moreover, the development of novel GSH-Me analogs with improved stability and activity may lead to the discovery of new drugs for the treatment of oxidative stress-related diseases.

Conclusion:

In conclusion, GSH-Me is a potent antioxidant with a broad range of biological activities. Its ability to regulate cellular redox balance and modulate the immune response makes it an attractive candidate for the treatment of various diseases. Further studies are needed to explore the full potential of GSH-Me and to develop new therapeutic strategies based on its pharmacological properties.

Méthodes De Synthèse

GSH-Me is synthesized by the reaction of glutathione with methyl iodide in the presence of a base. The reaction proceeds through S-methylation of the thiol group of cysteine, followed by N-methylation of the amino group of glycine. The resulting product is purified by column chromatography to obtain pure GSH-Me.

Applications De Recherche Scientifique

GSH-Me has been extensively studied for its antioxidant and anti-inflammatory properties. It has been shown to protect against oxidative stress-induced cell damage and apoptosis in various cell types, including neurons, cardiomyocytes, and hepatocytes. GSH-Me has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Propriétés

Numéro CAS |

125974-21-2 |

|---|---|

Nom du produit |

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester |

Formule moléculaire |

C14H24N4O7S |

Poids moléculaire |

392.43 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(2R)-3-(ethylcarbamoylsulfanyl)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H24N4O7S/c1-3-16-14(24)26-7-9(12(21)17-6-11(20)25-2)18-10(19)5-4-8(15)13(22)23/h8-9H,3-7,15H2,1-2H3,(H,16,24)(H,17,21)(H,18,19)(H,22,23)/t8-,9-/m0/s1 |

Clé InChI |

IOFRNMBKJQLKBY-IUCAKERBSA-N |

SMILES isomérique |

CCNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)O)N |

SMILES |

CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |

SMILES canonique |

CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |

Autres numéros CAS |

125974-21-2 |

Séquence |

XXG |

Synonymes |

S-(N-ETHYLCARBAMOYL)GLUTATHIONEMONOMETHYLESTER |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)